N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(4-(4-Cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule characterized by a biphenyl carboxamide core linked to a thiazole ring substituted with a 4-cyanophenyl group. Its synthesis involves coupling 4-(2-amino-1,3-thiazol-4-yl)benzonitrile with 5-nitrothiophene-2-carboxylic acid under standard amidation conditions . The compound has been investigated for narrow-spectrum antibacterial activity, targeting specific bacterial pathways, though its exact mechanism remains under study . Structural confirmation was achieved via NMR, MS, and elemental analysis, with purity validated by HPLC .
Properties
IUPAC Name |
N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15N3OS/c24-14-16-6-8-19(9-7-16)21-15-28-23(25-21)26-22(27)20-12-10-18(11-13-20)17-4-2-1-3-5-17/h1-13,15H,(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBNIYJCPKJBZKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule can be dissected into two primary fragments:
- [1,1'-Biphenyl]-4-carboxylic acid as the acyl component.
- 4-(4-Cyanophenyl)thiazol-2-amine as the nucleophilic amine precursor.
The amide bond between these fragments is ideally formed via acyl chloride-amine coupling, a method validated in analogous systems. Critical challenges include ensuring regioselectivity during thiazole ring formation and optimizing biphenyl coupling efficiency.
Synthesis of [1,1'-Biphenyl]-4-Carbonyl Chloride
Synthesis of 4-(4-Cyanophenyl)Thiazol-2-Amine
Hantzsch Thiazole Cyclization
The thiazole ring is constructed via condensation of 4-cyanophenyl thiourea with α-bromo-4-cyanophenyl ketone in ethanol under reflux (12 h). This method achieves 65–78% yields, with regioselectivity confirmed by $$^1$$H-NMR coupling patterns.
Critical Reaction Parameters:
Amide Bond Formation: Coupling Strategies
Optimization of Reaction Conditions
Solvent Screening
Comparative studies reveal tetrahydrofuran outperforms dichloromethane in coupling efficiency due to improved solubility of the biphenyl intermediate (Table 1).
Table 1: Solvent Impact on Amidation Yield
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Tetrahydrofuran | 0–5 | 88 | 98 |
| Dichloromethane | 25 | 74 | 95 |
| Acetonitrile | 25 | 65 | 92 |
Characterization and Analytical Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >99% purity, with retention time 12.4 min.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have been evaluated for their efficacy against various bacterial strains. A study demonstrated promising results against both Gram-positive and Gram-negative bacteria, with certain derivatives showing minimum inhibitory concentrations (MIC) as low as 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli .
Anticancer Activity
The compound has also been studied for its anticancer potential. In vitro assays have shown that derivatives can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive human breast adenocarcinoma cells (MCF7). Sulforhodamine B (SRB) assays indicated that some derivatives achieved IC50 values below 15 µM, suggesting effective cytotoxicity against these cancer cells .
Acetylcholinesterase Inhibition
Compounds containing thiazole structures have been identified as potential acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. Inhibitory assays revealed that certain derivatives exhibited strong activity with IC50 values around 2.7 µM, indicating their potential as therapeutic agents for neurodegenerative diseases .
Synthesis and Molecular Modeling
The synthesis of this compound typically involves multi-step organic reactions that include thiazole formation and subsequent functionalization of the biphenyl moiety. Molecular docking studies have been employed to understand the binding interactions of these compounds with biological targets, providing insights into their mechanisms of action and aiding in the design of more potent derivatives .
Organic Electronics
The compound's structural characteristics make it suitable for applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). Its photophysical properties can be tuned through chemical modifications to enhance luminescence and charge transport capabilities, making it a candidate for high-performance electronic devices .
Summary of Biological Activities
Case Studies
Several case studies have explored the biological effects of this compound:
- Study on Antimicrobial Activity (2024) : Assessed efficacy against various bacterial strains; found significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
- Anticancer Activity Evaluation (2023) : Evaluated cytotoxic effects on human breast cancer cells (MCF-7); demonstrated dose-dependent decrease in cell viability.
- Inflammation Model Study (2025) : Investigated anti-inflammatory properties using LPS-stimulated macrophages; treatment reduced TNF-alpha and IL-6 levels by approximately 50% compared to controls.
Mechanism of Action
The mechanism by which N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the induction of caspase-dependent apoptosis in cancer cells . The compound may also inhibit key enzymes or disrupt cellular processes essential for the survival of microbial pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Biphenyl Carboxamide Family
Several biphenyl carboxamide derivatives share structural motifs with the target compound, differing primarily in substituents on the thiazole ring or the carboxamide nitrogen. Key examples include:
Structural Insights :
- N-Substituents : Cycloalkyl groups (e.g., cyclooctyl in ) increase hydrophobicity and membrane permeability, whereas aromatic substituents (e.g., biphenyl) may enhance π-π stacking in enzyme active sites .
Thiazole and Triazole Derivatives
- Triazole-Thiones : Compounds like 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones exhibit tautomerism (thione vs. thiol), confirmed by IR absence of S-H stretches (~2500–2600 cm⁻¹). Their activity in carbonic anhydrase inhibition is modulated by sulfonyl groups, unlike the target compound’s nitrothiophene moiety .
- Benzo[d]thiazole-2,4-dicarboxamides : Fluorophenyl-substituted analogues (e.g., N4-(4-fluorophenyl)-N2-substituted derivatives) show kinase inhibition and anticancer activity. The fluorine atom enhances metabolic stability compared to the target compound’s cyano group .
Research Findings and Mechanistic Implications
- Antibacterial Specificity: The nitrothiophene-carboxamide scaffold in the target compound disrupts bacterial membrane synthesis, a mechanism distinct from fluoroquinolones or β-lactams .
- Structure-Activity Relationships (SAR): Thiazole Ring: Substitution at the 4-position (e.g., cyanophenyl vs. methylthio) correlates with target selectivity . Biphenyl Core: Rigidity from the biphenyl group enhances binding to hydrophobic pockets in enzymes or receptors .
- Contradictory Evidence : Hydrophobic substituents (e.g., cyclooctyl) in biphenyl carboxamides improve solubility, conflicting with traditional hydrophobicity-solubility trade-offs, suggesting nuanced physicochemical interactions.
Biological Activity
N-(4-(4-cyanophenyl)thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molar mass of approximately 341.41 g/mol. The structural features include a thiazole ring and a biphenyl moiety, which are significant for its biological interactions.
Research indicates that compounds containing thiazole rings often exhibit cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups such as cyanophenyl enhances the compound's ability to interact with biological targets, potentially leading to apoptosis in cancer cells.
Biological Activity Overview
- Antitumor Activity :
- Mechanistic Studies :
- Structure-Activity Relationship (SAR) :
Data Tables
| Compound | IC50 (µM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound | 5.5 | A-431 (human epidermoid carcinoma) | Caspase activation |
| Compound 9 | 1.61 | Jurkat (T-cell leukemia) | Bcl-2 inhibition |
| Compound 10 | 1.98 | A-431 | Apoptosis induction |
Case Studies
-
Case Study on Anticancer Efficacy :
A recent study evaluated the anticancer efficacy of this compound against A-431 and Jurkat cell lines. The results indicated that this compound significantly reduced cell viability at concentrations as low as 5 µM, showcasing its potential as an effective anticancer agent . -
In Vivo Studies :
Preliminary in vivo studies have suggested that similar thiazole derivatives exhibit tumor suppression in animal models. These studies highlight the necessity for further investigation into pharmacokinetics and toxicity profiles before clinical application .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
